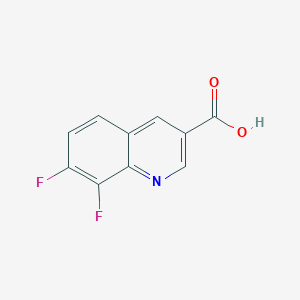

7,8-Difluoroquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKQPUGRVXSJNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7,8-Difluoroquinoline-3-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Quinolones

The quinoline-3-carboxylic acid scaffold is a cornerstone of medicinal chemistry, most famously forming the backbone of the potent fluoroquinolone class of antibiotics.[1][2] These agents function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to chromosomal fragmentation and cell death.[2][3] The introduction of fluorine atoms onto the quinoline ring system is a critical design element, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and enzyme-binding affinity.[4]

This guide focuses on a specific, strategically important derivative: 7,8-Difluoroquinoline-3-carboxylic acid . The vicinal difluoro substitution pattern at the C-7 and C-8 positions presents a unique electronic and steric profile, making this molecule a highly valuable and versatile intermediate for the synthesis of next-generation therapeutic agents.[5] We will explore its fundamental chemical properties, plausible synthetic routes, spectroscopic signature, and its pivotal role as a building block for advanced drug development.

Physicochemical and Structural Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline carboxylic acid class.[5] Its core structure features a quinoline ring system with two fluorine atoms at positions 7 and 8, and a carboxylic acid functional group at position 3. The presence and location of these functional groups dictate the molecule's physical and chemical behavior.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 318685-41-5 | [5] |

| Molecular Formula | C₁₀H₅F₂NO₂ | [5] |

| Molecular Weight | 209.15 g/mol | [5] |

| Boiling Point | 357.7 ± 37.0 °C (Predicted) | [5] |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.21 ± 0.30 (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

The high boiling point, though predicted, is consistent with aromatic carboxylic acids which exhibit strong intermolecular hydrogen bonding, often forming stable dimers in the solid state and even in nonpolar solvents.[6][7] The predicted pKa of ~3.2 suggests it is a moderately strong organic acid, a key feature for both its reactivity and its potential pharmacokinetic profile in physiological environments.

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorptions from the carboxylic acid and the aromatic system.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1720 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C=C & C=N Stretches: Multiple sharp peaks are anticipated in the 1450-1620 cm⁻¹ region, arising from the vibrations of the quinoline aromatic ring.

-

C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are expected due to the carbon-fluorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be relatively simple, showing signals only for the three protons on the aromatic rings.

-

H2 & H4: The protons at the 2- and 4-positions of the quinoline ring are typically the most deshielded, appearing far downfield (likely >8.5 ppm) as singlets or narrow doublets.

-

H5 & H6: The protons on the benzo- portion of the ring system would appear in the aromatic region (~7.5-8.5 ppm). Their chemical shifts and coupling patterns (doublets or doublet of doublets) would be influenced by the adjacent fluorine atoms.

-

-COOH Proton: A very broad singlet, often far downfield (>12 ppm), corresponding to the acidic proton. Its visibility can depend on the solvent used.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for each carbon atom.

-

Carbonyl Carbon (C3-COOH): This signal will be significantly downfield, in the range of 165-175 ppm.[9][10]

-

Aromatic Carbons: The remaining nine carbons will appear between ~110-160 ppm. The carbons directly bonded to fluorine (C7, C8) will show large one-bond C-F coupling constants (¹JCF) and will be shifted significantly downfield due to fluorine's high electronegativity. The presence of two adjacent fluorine atoms will create complex splitting patterns and notable shifts for C6 and the quaternary carbons of the junction.

Synthesis and Reactivity: The Gould-Jacobs Approach

A cornerstone method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[11][12] This versatile and robust reaction provides a direct pathway to the quinoline scaffold from readily available anilines. For the synthesis of a 7,8-difluoro substituted quinoline, the logical starting material is 2,3-difluoroaniline.

The reaction proceeds in two main stages:

-

Condensation: 2,3-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This involves a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.[13][14]

-

Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling solvent like diphenyl ether. This induces an intramolecular 6-electron electrocyclization, followed by elimination of a second molecule of ethanol to form the quinoline ring system, yielding ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.[12][14]

Subsequent hydrolysis of the ethyl ester with a base (e.g., NaOH) followed by acidification affords the final 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, which exists in tautomeric equilibrium with its 4-oxo form.[11]

Role in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a crucial scaffold or building block for creating more complex and potent drug candidates.[5] Its value lies in the strategic placement of its functional groups, which serve as handles for diversification.

-

C3-Carboxylic Acid: This group is the primary site for modification. It can be converted into amides, esters, or other derivatives to modulate solubility, cell permeability, and target engagement. Many successful fluoroquinolone antibiotics feature a piperazine or other nitrogen-containing heterocycle appended at the C-7 position, while the C-3 carboxylic acid remains essential for activity.[3][4]

-

C7-Fluorine: In the broader class of fluoroquinolones, the C-7 position is a key point for introducing substituents that define the antibacterial spectrum and potency.[4] While this position is fluorinated in the parent scaffold, its electronic properties influence the reactivity of the entire ring system.

-

C8-Fluorine: Substitution at the C-8 position can significantly impact the drug's pharmacokinetic properties and activity against specific bacterial strains, including anaerobes.[15]

The diagram below illustrates how this compound can be used as a central scaffold (Scaffold 'A') for generating a library of potential drug candidates through modifications at the C-3 position.

Illustrative Experimental Protocol: Amide Synthesis

To demonstrate its utility, the following protocol outlines a standard laboratory procedure for coupling an amine to the carboxylic acid, a fundamental step in fluoroquinolone synthesis.

Objective: To synthesize N-benzyl-7,8-difluoroquinoline-3-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient and clean coupling.

-

Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), dropwise to the reaction flask at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The basic wash removes unreacted acid and HOBt.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-7,8-difluoroquinoline-3-carboxamide.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage is sealed in a dry environment at room temperature.[5]

Conclusion

This compound represents a strategically valuable molecular scaffold. Its unique difluorination pattern offers distinct electronic properties that can be exploited in the design of novel therapeutics. While its primary application lies as an intermediate in the synthesis of fluoroquinolone antibiotics, the inherent versatility of the quinoline core makes it a compelling starting point for developing agents against other targets, including cancer and viral diseases. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility via established methods like the Gould-Jacobs reaction empowers researchers to fully leverage this potent building block in the quest for new and more effective medicines.

References

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

García, E., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296. Available from: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Musumeci, F., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 198. Available from: [Link]

-

Biris, C., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Antibiotics, 11(9), 1143. Available from: [Link]

-

Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]

- Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives. WO2003010144A2.

-

LookChem. (n.d.). Cas 318685-41-5, this compound. Retrieved from [Link]

-

PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Recent Patents on Anti-Infective Drug Discovery, 12(2), 145-155. Available from: [Link]

-

Al-Hiari, Y. M., et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 20(8), 13679-13694. Available from: [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

PubMed. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Arzneimittelforschung, 59(1), 27-32. Available from: [Link]

-

Walker, R. C., & Wright, A. J. (1991). The fluoroquinolones. Mayo Clinic Proceedings, 66(12), 1249-59. Available from: [Link]

-

Abuo-Rahma, G. E. A., et al. (2018). Recent updates of fluoroquinolones as antibacterial agents. Archiv der Pharmazie, 351(9-10), e1800141. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. The fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cas 318685-41-5,this compound | lookchem [lookchem.com]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Abstract

7,8-Difluoroquinoline-3-carboxylic acid is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of highly effective fluoroquinolone antibiotics.[1][2] The strategic placement of fluorine atoms at the 7th and 8th positions of the quinoline scaffold significantly enhances the biological activity and pharmacokinetic profile of the resulting therapeutic agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a detailed focus on the well-established Gould-Jacobs reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and critical process considerations.

Introduction: The Significance of the 7,8-Difluoroquinoline Core

The quinoline ring system is a prevalent scaffold in a vast array of biologically active compounds.[2] Within this class, the 4-quinolone-3-carboxylic acid motif has proven to be a particularly fruitful pharmacophore, leading to the development of numerous antibacterial agents.[2] The introduction of fluorine atoms into the quinoline nucleus has been a transformative strategy in modern drug design, often leading to improved potency, altered selectivity, and enhanced metabolic stability. This compound, with its unique substitution pattern, serves as a crucial precursor for the synthesis of advanced fluoroquinolones that exhibit broad-spectrum antibacterial activity.[3][4] Understanding the efficient and scalable synthesis of this key intermediate is therefore of paramount importance for the continued development of new and effective anti-infective therapies.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most direct and widely employed method for the synthesis of this compound is the Gould-Jacobs reaction.[5] This robust and versatile method involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline core. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[5]

The overall transformation can be conceptually divided into three key stages:

-

Condensation: Formation of an enamine intermediate from 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEMM).

-

Cyclization: High-temperature intramolecular cyclization of the enamine to form the quinolone ring system.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Figure 1: Overall synthetic pathway for this compound via the Gould-Jacobs reaction.

Step 1: Condensation of 2,3-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

The initial step of the synthesis involves a nucleophilic substitution reaction where the amino group of 2,3-difluoroaniline attacks the electrophilic carbon of the ethoxymethylene group of DEEMM, with the subsequent elimination of ethanol. This reaction is typically performed at elevated temperatures and results in the formation of the key intermediate, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05-1.1 equivalents). The use of a slight excess of DEEMM ensures the complete consumption of the aniline.

-

Reaction Conditions: Heat the reaction mixture with stirring to approximately 100-120°C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting aniline is no longer detectable. This step is often carried out neat (without a solvent).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The intermediate, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate, often crystallizes upon cooling. The solid product can be collected by filtration and washed with a cold non-polar solvent, such as hexane or petroleum ether, to remove any unreacted DEEMM. The product is then dried under vacuum.

Causality Behind Experimental Choices:

-

Neat Reaction: Running the reaction without a solvent is often preferred for this step as it maximizes the concentration of the reactants, leading to a faster reaction rate.

-

Temperature Control: The temperature is maintained in the 100-120°C range to provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or product.

Step 2: Thermal Cyclization to Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

This critical step involves an intramolecular electrophilic aromatic substitution, where the malonate portion of the intermediate attacks one of the ortho positions of the difluorophenyl ring, leading to the formation of the quinoline nucleus. This reaction requires high temperatures to overcome the activation energy barrier for the cyclization.

Experimental Protocol:

-

Reaction Setup: The dried intermediate from the previous step, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate, is added to a high-boiling point solvent in a suitable reaction vessel equipped with a reflux condenser. Commonly used solvents include diphenyl ether or Dowtherm A.

-

Reaction Conditions: The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization. The reaction progress is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate from the solvent upon cooling. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried.

Causality Behind Experimental Choices:

-

High-Boiling Solvent: The use of a high-boiling solvent is essential to achieve the high temperatures required for the intramolecular cyclization. Diphenyl ether (b.p. 259°C) is a common choice due to its thermal stability and inertness.

-

Precipitation upon Cooling: The desired product is typically much less soluble in the non-polar, high-boiling solvent at room temperature than at elevated temperatures, which facilitates its isolation by precipitation.

Figure 2: Conceptual diagram of the thermal cyclization step.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.[6]

Experimental Protocol:

-

Reaction Setup: The ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2N NaOH).[7]

-

Reaction Conditions: The mixture is heated to reflux with stirring until the hydrolysis is complete, as indicated by the dissolution of the starting material and confirmed by TLC.[6][7]

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3.[8] The acidic conditions protonate the carboxylate, causing the this compound to precipitate out of the solution. The solid product is collected by filtration, washed with cold water to remove any residual salts, and dried under vacuum.

Causality Behind Experimental choices:

-

Basic Hydrolysis: Alkaline hydrolysis is preferred over acidic hydrolysis for this step as it is generally faster and irreversible, leading to higher yields.[6]

-

Acidification for Precipitation: The carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt. Acidification is necessary to neutralize the salt and precipitate the less soluble free carboxylic acid.

Alternative Synthetic Considerations

While the Gould-Jacobs reaction is the most common route, other classical quinoline syntheses could potentially be adapted for the synthesis of this compound. These include:

-

The Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester.[9] For the target molecule, this would entail the reaction of 2,3-difluoroaniline with diethyl 2-formyl-3-oxobutanoate or a similar β-ketoester. The reaction conditions (temperature and catalyst) would dictate the regioselectivity of the final quinolone product.

-

The Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10] To synthesize the target molecule via this route, a suitably substituted 2-amino-3,4-difluorobenzoyl derivative would be required as a starting material, which may be more challenging to prepare.

Data Summary

The following table summarizes typical reaction parameters for the Gould-Jacobs synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and purification methods.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Typical Yield (%) |

| 1. Condensation | 2,3-Difluoroaniline, Diethyl ethoxymethylenemalonate | None (neat) | 100-120 | 85-95 |

| 2. Cyclization | Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate | Diphenyl ether or Dowtherm A | ~250 | 70-85 |

| 3. Hydrolysis | Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate | Sodium Hydroxide, Water | Reflux (~100) | >90 |

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient pathway for the synthesis of this compound, a critical intermediate in the development of advanced fluoroquinolone antibiotics. By carefully controlling the reaction conditions at each stage—condensation, thermal cyclization, and hydrolysis—researchers can achieve high yields of the desired product. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in the pharmaceutical and chemical research fields to successfully synthesize this important molecule and to further explore its potential in the discovery of new therapeutic agents.

References

-

Al-Hiari, Y. M., et al. (2008). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, part VIII. Convenient synthesis and antimicrobial properties of substituted hexahydro[10]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog. Molecules, 13(11), 2880-2893.

- Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779-1794.

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Friedländer, P., & Gohring, C. F. (1883). Ueber eine Darstellungsmethode im Pyridinkern substituirter Chinolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(2), 1833-1839.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

-

LookChem. (n.d.). Cas 318685-41-5,this compound. Retrieved from [Link]

-

PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2015). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Revista de Chimie, 66(9), 1369-1373.

- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

- El-Abadelah, M. M., et al. (2009).

- Maccioni, E., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Medicinal Research Reviews, 32(6), 1175-1214.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C10H5F2NO2, 1 gram. Retrieved from [Link]

- Kumar, A., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 71(5), 575-579.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Kim, J. H., et al. (2024). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. International Journal of Molecular Sciences, 25(1), 585.

- Livni, E., et al. (1989). Synthesis and biodistribution of 18F-labeled fleroxacin. Journal of Nuclear Medicine, 30(5), 875.

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- González-Bacerio, J., et al. (2020). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Antibiotics, 9(10), 661.

- Niculaua, M., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 755-758.

- Wang, Y., et al. (2020). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers, 7(15), 2001-2008.

- Pereira, B., et al. (2021). Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives. International Journal of Molecular Sciences, 22(23), 12948.

- Wang, J., et al. (2022). Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. E3S Web of Conferences, 356, 01031.

-

ResearchGate. (n.d.). Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. Retrieved from [Link]

- de la Torre, J. C., et al. (2020). Synthesis of 2-[(quinolin-8-yloxy)

Sources

- 1. Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

An In-depth Technical Guide to the Molecular Structure and Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While this specific isomer is not extensively characterized in public-domain literature, this document synthesizes established chemical principles, proven synthetic methodologies, and analogous data to offer a robust predictive and practical framework for its study.

The quinolone core is a privileged structure in medicinal chemistry, most notably forming the backbone of a major class of broad-spectrum antibacterial agents.[1] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes that manage DNA topology during replication, transcription, and repair.[2][3] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones introduce lethal double-strand breaks, leading to bacterial cell death.[4][5]

The introduction of fluorine atoms into the quinolone scaffold has been a transformative strategy in drug development, leading to the highly successful fluoroquinolone class of antibiotics.[6] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[7][8][9] Strategic fluorination can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins by altering the electronic properties of the molecule.[6][8] The 7,8-difluoro substitution pattern is of particular interest for exploring novel structure-activity relationships (SAR) and potentially overcoming existing resistance mechanisms.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the quinoline bicyclic system, functionalized with a carboxylic acid at the 3-position and two fluorine atoms on the carbocyclic ring at positions 7 and 8. The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group significantly influences the electronic distribution and properties of the aromatic system.

Below is a 2D representation of the molecular structure.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₂NO₂ | PubChem[10] |

| Molecular Weight | 209.15 g/mol | PubChem[10] |

| Monoisotopic Mass | 209.02884 Da | PubChem[10] |

| Predicted XlogP | 1.9 | PubChem[10] |

| Predicted pKa | 3.21 ± 0.30 | LookChem[11] |

| Predicted Boiling Point | 357.7 ± 37.0 °C | LookChem[11] |

| CAS Number | 318685-41-5 | - |

Synthesis Pathway: The Gould-Jacobs Reaction

The most versatile and established method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[4][12] This thermal cyclization process begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature ring closure. The resulting ester is then saponified to yield the target carboxylic acid. For this compound, the logical starting material is 2,3-difluoroaniline.

Caption: Workflow for the Gould-Jacobs synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure adapted from established Gould-Jacobs methodologies for analogous compounds.[12] Researchers should perform optimization studies to maximize yield and purity.

Step 1: Condensation to form Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate

-

In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Heat the reaction mixture to 120-130 °C with stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or solid and can be used directly in the next step without further purification.

-

Causality: This step is a nucleophilic vinyl substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol. A slight excess of DEEM ensures complete consumption of the aniline.

-

Step 2: Thermal Cyclization to form Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

-

To the flask containing the crude intermediate, add a high-boiling inert solvent such as diphenyl ether (approx. 5-7 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The quinolone product should precipitate from the solution.

-

Add a non-polar solvent like hexane or cyclohexane to dilute the diphenyl ether and facilitate complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual diphenyl ether. Dry the product under vacuum.

-

Causality: The high thermal energy drives a 6-electron electrocyclization, an intramolecular Friedel-Crafts-type reaction, to form the quinoline ring. A high-boiling, non-reactive solvent is critical to achieve the required temperature. The product is insoluble in this solvent upon cooling, enabling straightforward isolation.

-

Step 3: Saponification to this compound

-

Suspend the crude ethyl ester from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.

-

Cool the resulting homogenous solution in an ice bath.

-

Slowly acidify the solution to a pH of ~2-3 by adding concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

-

Causality: The ester is hydrolyzed to its corresponding carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate and the basic quinoline nitrogen, causing the neutral zwitterionic product to precipitate from the aqueous solution due to its lower solubility.

-

Structural Characterization: A Predictive Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, its structure can be reliably predicted using established spectroscopic principles for carboxylic acids, aromatic systems, and organofluorine compounds.[13][14]

| Technique | Expected Observations and Interpretation |

| ¹H NMR | - COOH Proton: A very broad singlet, typically downfield (>12 ppm), due to strong hydrogen bonding and chemical exchange. - Aromatic Protons: Three protons on the quinoline ring system. H-2 (vinyl proton) would appear as a sharp singlet furthest downfield (~8.5-9.0 ppm). H-5 and H-6 would appear as coupled multiplets in the aromatic region (~7.5-8.2 ppm), with coupling constants influenced by the adjacent fluorine atoms. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the 165-175 ppm range. - Aromatic/Vinyl Carbons: Signals between ~110-150 ppm. Carbons directly bonded to fluorine (C-7, C-8) will exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz) and appear as doublets. Other carbons will show smaller multi-bond C-F couplings. |

| ¹⁹F NMR | Two distinct signals are expected for F-7 and F-8 in the aromatic fluorine region (typically -110 to -150 ppm relative to CFCl₃). These signals would likely appear as doublets of doublets due to coupling to each other (ortho F-F coupling) and to adjacent aromatic protons (H-6). |

| IR Spectroscopy | - O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). - C=O Stretch: A strong, sharp absorption around 1710-1730 cm⁻¹.[13] - C=C/C=N Stretch: Multiple sharp absorptions in the 1500-1650 cm⁻¹ region. - C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M+H)⁺: Expected at m/z 210.0361.[10] - Fragmentation: Characteristic losses for quinolone carboxylic acids include loss of H₂O ([M+H-H₂O]⁺ at m/z 192) and loss of CO ([M+H-CO]⁺), leading to a prominent [M+H-H₂O-CO]⁺ fragment. |

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a key building block for the synthesis of novel fluoroquinolone antibiotics. The core structure allows for further modification, typically at the C-7 position, by nucleophilic aromatic substitution. Introducing various amine-containing side chains (e.g., piperazine derivatives) at this position is a well-established strategy for modulating the antibacterial spectrum, potency, and safety profile of the final drug compound.[2]

The 7,8-difluoro substitution pattern offers a unique electronic and steric profile compared to clinically used fluoroquinolones (which are often fluorinated at C-6 and sometimes C-8). Research into derivatives of this scaffold could lead to compounds with:

-

Enhanced activity against resistant bacterial strains.

-

Improved penetration into bacterial cells.

-

Altered safety profiles , potentially reducing off-target effects.

-

Novel intellectual property for next-generation antibacterial agents.

Caption: General mechanism of action for fluoroquinolone antibiotics.

Conclusion

This compound represents a promising, albeit underexplored, platform for the development of new chemical entities in the antibacterial space. This guide provides a comprehensive theoretical and practical foundation for its synthesis and characterization. By leveraging the robust Gould-Jacobs reaction and predictive spectroscopic analysis, researchers are well-equipped to synthesize this molecule and explore its potential as a precursor to next-generation therapeutic agents. The unique electronic properties conferred by the vicinal fluorine atoms warrant further investigation to fully unlock the potential of this valuable chemical scaffold.

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.

- El-Sawy, E. R., et al. (2017).

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Higgins, P. G., Fluit, A. C., & Schmitz, F. J. (2001). Fluoroquinolones: structure and mechanism of action. Current opinion in investigational drugs (London, England : 2000), 2(11), 1512-1520.

- Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).

- LookChem. (n.d.). Cas 318685-41-5, this compound.

- Müller, M. H. (2013). The Role of Fluorine in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 67(9), 629-633.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- PubChem. (n.d.). This compound.

- Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.

- World Health Organization. (2021). Critically important antimicrobials for human medicine, 7th revision.

- Zhang, G., et al. (2017). Recent advances in the synthesis of quinoline and quinoline-annulated fused heterocycles. Chemical Reviews, 117(13), 8734-8815.

- University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Turel, I. (2002). The chemistry of quinolones and their metal complexes. Coordination Chemistry Reviews, 232(1-2), 27-47.

- Chemistry LibreTexts. (2022).

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of the American Society for Mass Spectrometry.

- Wikipedia contributors. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.

-

LookChem. (n.d.). Cas 318685-41-5,this compound. Retrieved January 12, 2026, from [Link].

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link].

- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.

- Leyva-Ramos, S., et al. (2017).

-

PubChem. (n.d.). This compound (C10H5F2NO2). Retrieved January 12, 2026, from [Link].

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link].

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.

- Kaur, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch.

- Laffin, B., et al. (2021). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Ni, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH.

- Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.

- Martínez, R., et al. (2008). Mechanism of action of and resistance to quinolones. PMC - NIH.

- University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | 228728-19-6 | DJA72819 [biosynth.com]

- 8. 5,8-Difluoro-4-hydroxyquinoline - Amerigo Scientific [amerigoscientific.com]

- 9. ablelab.eu [ablelab.eu]

- 10. rroij.com [rroij.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. preprints.org [preprints.org]

- 13. ajouronline.com [ajouronline.com]

- 14. scbt.com [scbt.com]

The Rising Potential of 7,8-Difluoroquinoline-3-carboxylic Acid: A Technical Guide to its Biological Activity

Introduction: Beyond the Conventional Fluoroquinolone Scaffold

For decades, the fluoroquinolone core has been a cornerstone in the development of potent antibacterial agents. The strategic incorporation of fluorine atoms and various substituents has led to generations of clinically successful drugs. However, the emergence of microbial resistance and the quest for novel therapeutic avenues necessitate a deeper exploration of less conventional substitution patterns. This technical guide delves into the biological activity of a promising, yet under-explored scaffold: 7,8-Difluoroquinoline-3-carboxylic acid .

While the majority of clinically utilized fluoroquinolones feature a fluorine atom at the C-6 position, the unique 7,8-difluoro substitution pattern presents an intriguing prospect for modulating biological activity. This guide will synthesize the current understanding of this scaffold, drawing from structure-activity relationship (SAR) studies of closely related analogs, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential in both antimicrobial and anticancer applications. We will explore the mechanistic underpinnings of its anticipated activities, present inferred data on its efficacy, and provide detailed, adaptable experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties and Structural Rationale

The this compound molecule possesses a foundational structure that is critical to its biological function. The quinoline core, a bicyclic aromatic heterocycle, provides the essential framework for intercalation with DNA and interaction with key enzymes. The carboxylic acid at the 3-position is crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV, and for the compound's overall pharmacokinetic profile.

The defining feature, the dual fluorine substitution at the C-7 and C-8 positions, is hypothesized to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can alter the acidity of the carboxylic acid and the basicity of the quinoline nitrogen, potentially enhancing target engagement. Furthermore, the C-F bond is exceptionally stable, which can improve metabolic resistance and bioavailability.

| Property | Value | Source |

| Molecular Formula | C10H5F2NO2 | LookChem |

| Molecular Weight | 209.15 g/mol | LookChem |

| Predicted Boiling Point | 357.7±37.0 °C | LookChem |

| Predicted Density | 1.518±0.06 g/cm3 | LookChem |

| Predicted pKa | 3.21±0.30 | LookChem |

Anticipated Biological Activity: A Synthesis of Available Evidence

Direct and extensive biological data for this compound is limited in publicly accessible literature. However, by examining studies on closely related analogs, we can construct a well-supported hypothesis regarding its potential efficacy.

Antibacterial Activity: Targeting Bacterial DNA Replication

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme in its cleaving state, leading to double-stranded DNA breaks and ultimately bacterial cell death.

Step-by-Step Methodology:

-

Condensation: React a suitably substituted aniline (e.g., 2,3-difluoroaniline) with diethyl ethoxymethylenemalonate (EMME). This reaction is typically carried out in an inert solvent and may be heated to drive the reaction to completion.

-

Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to thermal cyclization. This is often achieved by heating at high temperatures in a high-boiling point solvent such as diphenyl ether. This step forms the quinolone ring system.

-

Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid. This can be accomplished using either acidic or basic conditions, followed by neutralization to precipitate the final product.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.

Note: Characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Grow bacterial strains overnight in appropriate broth media. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay

The cytotoxic effects of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Culture selected cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Future Directions and Conclusion

The available evidence, though indirect, strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern warrants further investigation to fully elucidate its biological activity profile.

Key areas for future research include:

-

Comprehensive Synthesis and Characterization: A dedicated study to synthesize and fully characterize this compound is essential.

-

Broad-Spectrum Antimicrobial Evaluation: Testing against a wide panel of clinically relevant and resistant bacterial strains is necessary to determine its full antimicrobial potential.

-

In-depth Anticancer Studies: Evaluation against a diverse range of cancer cell lines, along with mechanistic studies to understand its mode of antiproliferative action, is crucial.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 7,8-difluoroquinoline scaffold will help in optimizing its potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.

References

- Al-Hiari, Y. M., et al. (2022). Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. PMC.

- Esteve, M., et al. (1992). Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrobial Agents and Chemotherapy, 36(5), 946-952.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2021).

- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.

- Leyva-Ramos, S., et al. (2017).

- Al-Hiari, Y. M., et al. (2021).

- Al-Tel, T. H., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(22), 6891.

- Song, G. Y., et al. (2004). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(5), o503-o504.

- Song, G. Y., et al. (2004). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(5), o501-o502.

-

El-Abadelah, M. M., et al. (2009). Synthesis and antibacterial activity of 9-cyclopropyl-4-fluoro-6-oxo-6, 9-dihydro- [2][3][4]thiadiazolo [3, 4-h] quinoline-7-carboxylic acid and its ethyl ester. Jordan Journal of Chemistry, 4(3), 269-278.

- Kasabri, V., et al. (2021). Fluoroquinolones as a potentially novel class of antidiabesity and antiproliferative compounds: Synthesis and docking studies. Journal of Diabetes & Metabolic Disorders, 20(1), 599-616.

- Dainippon Pharmaceutical Co., Ltd. (1984). 1-ethyl-6,8-difluoro-1,4-dihydro-7-(1-imidazolyl)-4-oxoquinoline-3-carboxylic acid derivatives, process for preparing the same and anti-microbial compositions.

- Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 748-751.

- Li, Q., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)

- Hawkey, P. M., & Hawkey, C. A. (1984). Comparative In-Vitro Activity of Quinolone Carboxylic Acids Against Proteeae. Journal of Antimicrobial Chemotherapy, 14(5), 485-489.

- Madrid, P. B., et al. (2005). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.

- Wang, L., et al. (2018).

- Al-Jeborry, M. A., & Al-Juboori, A. A. H. (2022).

- Sanna, C., et al. (2010).

Sources

- 1. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,8-Difluoroquinoline-3-carboxylic Acid Derivatives and Analogs

Introduction: The Quinoline Core and the Rise of Fluorinated Analogs

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a carboxylic acid at the 3-position and a ketone at the 4-position gives rise to the quinolone class, famously exemplified by nalidixic acid, the progenitor of modern fluoroquinolone antibiotics. These agents revolutionized the treatment of bacterial infections by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and transcription.[1][2]

A pivotal breakthrough in the evolution of quinolones was the discovery that the incorporation of a fluorine atom at the C-6 position dramatically enhances antibacterial potency.[3] This led to the development of the vast and highly successful class of fluoroquinolones. Further structural modifications, including the addition of a second fluorine atom, have been explored to refine the pharmacological profile, enhance activity against resistant strains, and expand the therapeutic applications of these compounds. This guide focuses on a specific, yet promising, subclass: the 7,8-difluoroquinoline-3-carboxylic acid derivatives and their analogs. The strategic placement of fluorine at the C-7 and C-8 positions offers unique electronic and steric properties that influence the molecule's interaction with biological targets, presenting new avenues for drug discovery.

Core Synthesis: Constructing the 7,8-Difluoroquinoline Scaffold

The synthesis of the this compound core is a critical first step in the development of its derivatives. A robust and versatile synthetic strategy is paramount. The Gould-Jacobs reaction is a classical and effective method for constructing the quinoline ring system from aniline precursors.[4][5]

Synthesis of the Key Precursor: 2,3-Difluoroaniline

The journey to our target scaffold begins with the synthesis of 2,3-difluoroaniline. A common laboratory-scale synthesis involves the reduction of a corresponding nitroaromatic compound. For instance, 1,2-dibromo-4,5-difluoro-3-nitrobenzene can be catalytically hydrogenated using palladium on carbon (Pd/C) to yield 2,3-difluoroaniline.[1]

The Gould-Jacobs Reaction: From Aniline to Quinolone

With 2,3-difluoroaniline in hand, the Gould-Jacobs reaction provides a direct route to the quinoline core. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization.[4][6]

Workflow for the Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Caption: Gould-Jacobs synthesis of the 7,8-difluoroquinoline core.

Experimental Protocol: Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

-

Condensation: Equimolar amounts of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate are heated together, typically at temperatures ranging from 100-140°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed. The ethanol byproduct is removed, often under reduced pressure, to yield the intermediate diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate.

-

Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C. This high temperature induces an intramolecular cyclization reaction, forming the quinoline ring system. Upon cooling, the product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester in an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the solution is cooled and acidified (e.g., with hydrochloric acid) to precipitate the final product, 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Derivatization and Structure-Activity Relationships (SAR)

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. The biological activity of these compounds can be finely tuned by introducing various substituents at different positions of the quinoline ring. The most commonly modified positions are N-1, C-7, and C-8.

The Crucial Role of the C-7 and C-8 Substituents

The substituents at the C-7 and C-8 positions play a pivotal role in determining the antibacterial spectrum and potency of fluoroquinolones.[3][7]

-

C-7 Position: Introduction of a heterocyclic amine, such as a piperazine or a pyrrolidine ring, at the C-7 position is a hallmark of many potent fluoroquinolones.[3] This substituent is known to enhance the binding of the molecule to the DNA gyrase-DNA complex and can also influence the pharmacokinetic properties of the drug.[8] For 7,8-difluoroquinolone derivatives, the nucleophilic aromatic substitution of a leaving group (e.g., a fluorine or chlorine atom) at the C-7 position by a suitable amine is a common synthetic strategy.

-

C-8 Position: The substituent at the C-8 position can significantly impact the drug's activity and safety profile. A fluorine atom at C-8, as in our core structure, generally confers good potency against Gram-negative bacteria.[3] In some cases, a C-8 methoxy group has been shown to enhance activity against Gram-positive bacteria.[9] The nature of the C-8 substituent can also influence the drug's photosensitivity.[3]

General Structure-Activity Relationships for Fluoroquinolones

Caption: Key Structure-Activity Relationships in Fluoroquinolones.

Biological Activities and Therapeutic Potential

While the primary application of fluoroquinolones has been in antibacterial therapy, recent research has unveiled a broader spectrum of biological activities for quinoline derivatives, including anticancer effects.

Antibacterial Activity

Derivatives of this compound are expected to exhibit potent antibacterial activity, characteristic of the fluoroquinolone class. The specific activity spectrum and potency will be highly dependent on the nature of the substituent at the C-7 position.

Table 1: Representative Antibacterial Activity of Fluoroquinolone Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 7-Substituted-6,8-difluoroquinolones | Escherichia coli | 0.86 - 120 | [10] |

| Staphylococcus aureus | <0.86 - 515 | [10] | |

| 8-Nitrofluoroquinolones | Staphylococcus aureus | ~2 - 5 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[11][12]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Recent studies have highlighted the potential of fluoroquinolone derivatives as anticancer agents.[13][14] The proposed mechanisms of action include the inhibition of human topoisomerase II and the induction of apoptosis in cancer cells. The this compound scaffold represents a promising starting point for the design of novel anticancer agents.

Table 2: Representative Anticancer Activity of Quinolone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Derivatives | PC3 (Prostate) | 7.7 - 34.4 | [13] |

| SW480 (Colon) | 20.1 - 35.7 | [13] | |

| Norfloxacin Derivatives | PC3 (Prostate) | 2.33 | [13] |

| MCF-7 (Breast) | 2.27 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[2][15][16]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While its roots are in antibacterial drug discovery, the potential for these compounds to act as anticancer agents warrants further investigation. Future research should focus on:

-

Synthesis of diverse libraries: The synthesis and biological evaluation of a wide range of derivatives with various substituents at the N-1, C-7, and other positions are crucial to fully explore the therapeutic potential of this scaffold.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their antibacterial and anticancer effects will be essential for rational drug design and optimization.

-

In vivo studies: Promising candidates identified in in vitro assays should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Retrieved from [Link]

-

Pharmapproach. (n.d.). SAR of Quinolones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

American Society for Microbiology. (n.d.). Structure-activity relationships of the fluoroquinolones. Retrieved from [Link]

-

ResearchGate. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

-

CONICET. (n.d.). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Retrieved from [Link]

-

Scribd. (n.d.). SAR of Fluroquinolone | PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A.... Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values obtained following 24 h treatment with compound 7b or 7c.... Retrieved from [Link]

-

PubMed. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

-

Oxford Academic. (n.d.). In Vitro Susceptibility Testing of Fluoroquinolone Activity Against Salmonella: Recent Changes to CLSI Standards. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoroaniline: A Crucial Component for Pharmaceutical Innovation. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

-

ResearchGate. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum and antimicrobial activities of fluoroquinolone based on their.... Retrieved from [Link]

Sources

- 1. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. iipseries.org [iipseries.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. woah.org [woah.org]

- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to the Solubility and Stability of 7,8-Difluoroquinoline-3-carboxylic Acid

Introduction

7,8-Difluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative, a class of compounds recognized for its utility as a scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. As with any compound intended for further development, a thorough understanding of its solubility and stability is paramount. These fundamental properties govern its handling, formulation, bioavailability, and shelf-life.

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As explicit experimental data for this specific molecule is not widely published, we present a series of robust, field-proven protocols. These methodologies are designed to generate reliable data, enabling researchers to make informed decisions in drug discovery and development pipelines. We will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a deep, mechanistic understanding of the process.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. For orally administered drugs, for instance, dissolution is often the rate-limiting step for absorption. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Assessment